molecular formula C8H15NO B2894347 octahydro-2H-pyrano[3,2-c]pyridine CAS No. 71671-81-3

octahydro-2H-pyrano[3,2-c]pyridine

Cat. No.: B2894347
CAS No.: 71671-81-3
M. Wt: 141.214
InChI Key: QVUHVUAMDYNYRF-UHFFFAOYSA-N
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Description

Octahydro-2H-pyrano[3,2-c]pyridine: is a heterocyclic compound that belongs to the pyrano[3,2-c]pyridine family. It has a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned methods, with a focus on optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octahydro-2H-pyrano[3,2-c]pyridine can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.

    Reduction: This compound can also undergo reduction reactions, where it reacts with reducing agents to form reduced derivatives.

    Substitution: Substitution reactions involve the replacement of one functional group with another. This compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives.

Scientific Research Applications

Chemistry: Octahydro-2H-pyrano[3,2-c]pyridine is used as a building block in the synthesis of various heterocyclic compounds. It is also used in the development of new synthetic methodologies.

Biology: This compound has shown potential biological activities, including antimicrobial and antifungal properties. It is used in the study of biological pathways and mechanisms.

Medicine: this compound derivatives have been investigated for their potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of octahydro-2H-pyrano[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

    Pyrano[3,2-c]pyridine: This compound shares a similar core structure with octahydro-2H-pyrano[3,2-c]pyridine but differs in the degree of hydrogenation.

    Pyrano[2,3-c]pyridine: Another similar compound with a different arrangement of the pyridine and pyran rings.

    Pyrano[3,4-c]pyridine: This compound has a different fusion pattern of the pyridine and pyran rings.

Uniqueness: this compound is unique due to its fully hydrogenated structure, which imparts distinct chemical and biological properties. Its high stability and diverse reactivity make it a valuable compound in various scientific research applications .

Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-7-6-9-4-3-8(7)10-5-1/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUHVUAMDYNYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC2OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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